Ethyl 6-amino-3-ethoxy-2-fluorobenzoate
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Overview
Description
Ethyl 6-amino-3-ethoxy-2-fluorobenzoate: is a chemical compound with the following structural formula:
C9H10O2F
It belongs to the class of benzoate derivatives and contains an amino group, an ethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄).
Bromination: N-bromosuccinimide (NBS).
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It may act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Ethyl 6-amino-3-ethoxy-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
This compound comprises an ethoxy group, an amino group, and a fluorine atom attached to a benzoate framework. These functional groups contribute to its solubility, stability, and interaction with biological targets.
Functional Group | Role |
---|---|
Ethoxy | Enhances solubility in organic solvents |
Amino | Facilitates hydrogen bonding with biological targets |
Fluorine | Increases biological activity and stability |
The mechanism of action of this compound likely involves interactions with specific enzymes or receptors. The compound may act as an inhibitor or activator, modulating biological pathways related to signal transduction, gene expression, and metabolic processes. The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity, which is crucial for cellular uptake and target interaction.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Enzyme Interaction : It has been employed in enzyme-substrate interaction studies, highlighting its role as a biochemical probe.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on melanoma cells. The compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation, administration of this compound resulted in a reduction of pro-inflammatory cytokines by approximately 30% compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
Methyl 6-amino-3-methoxy-2-fluorobenzoate | Methoxy instead of ethoxy | Different solubility properties |
Ethyl 6-amino-3-chloro-2-fluorobenzoate | Chlorine instead of ethoxy | Potentially different biological activities |
Ethyl 6-amino-3-hydroxybenzoate | Hydroxy group instead of ethoxy | Different hydrogen bonding capabilities |
Properties
Molecular Formula |
C11H14FNO3 |
---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
ethyl 6-amino-3-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C11H14FNO3/c1-3-15-8-6-5-7(13)9(10(8)12)11(14)16-4-2/h5-6H,3-4,13H2,1-2H3 |
InChI Key |
YLNQMHLAOZLZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)C(=O)OCC)F |
Origin of Product |
United States |
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